

A Structural and Functional Comparison of MBX2982 with Other GPR119 Ligands

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Compound of Interest

Compound Name: MBX2982

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This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, **MBX2982**, with other notable GPR119 ligands. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive overview of their structural differences, in vitro potencies, and the key experimental protocols used for their evaluation.

Introduction to GPR119 and its Ligands

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β -cells and enteroendocrine L-cells of the gastrointestinal tract, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][5] A variety of synthetic GPR119 agonists have been developed, with **MBX2982** being a prominent example that has undergone clinical investigation.[6][7] This guide will compare **MBX2982** with other well-characterized GPR119 agonists, including AR231453, PSN632408, GSK1292263, and JNJ-38431055 (also known as APD597).

Structural Comparison

The chemical structures of GPR119 agonists can be broadly categorized based on their core motifs. **MBX2982** features a five-membered heterocyclic core.[8] In contrast, agonists like AR231453 and APD597 are classified as having six-membered heterocyclic cores.[8][9] These structural variations influence the binding affinity and potency of the ligands at the GPR119 receptor.[8][9]

Chemical Structures of Selected GPR119 Agonists:

- **MBX2982**: 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[6][10]
- AR231453: N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[11]
- PSN632408: A selective, orally active GPR119 agonist.[12]
- GSK1292263: 5-[4-[[6-(4-methylsulfonylphenyl)-3-pyridinyl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole[13]
- JNJ-38431055 (APD597): 4-[[5-methoxy-6-[[2-methyl-6-(methylsulfonyl)-3-pyridinyl]amino]-4-pyrimidinyl]oxy]-1-piperidinecarboxylic acid, 1-methylethyl ester[14]

Quantitative Comparison of In Vitro Potency

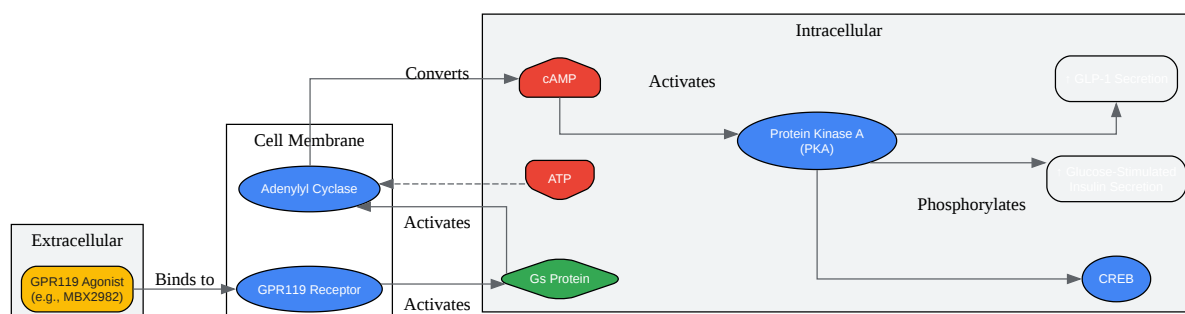
The in vitro potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in cell lines engineered to express the human GPR119 receptor. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency. The following table summarizes the reported EC50 values for **MBX2982** and other GPR119 agonists.

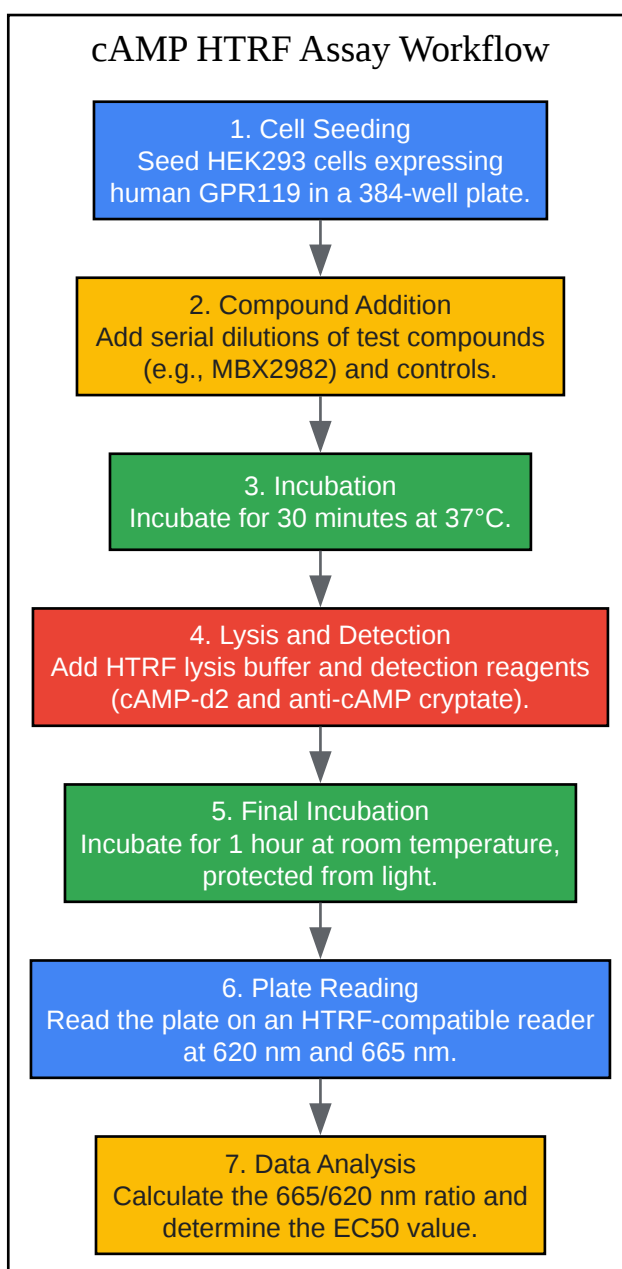
Ligand	Chemical Class Core	Reported EC50 (nM) for human GPR119	Reference(s)
MBX2982	Five-membered heterocycle	5	[15]
AR231453	Six-membered heterocycle	0.68	[11]
PSN632408	Not specified in provided results	7900	[12]
GSK1292263	Six-membered heterocycle	pEC50 = 6.9 (~126 nM)	[1]
JNJ-38431055 (APD597)	Six-membered heterocycle	46	[14][16]

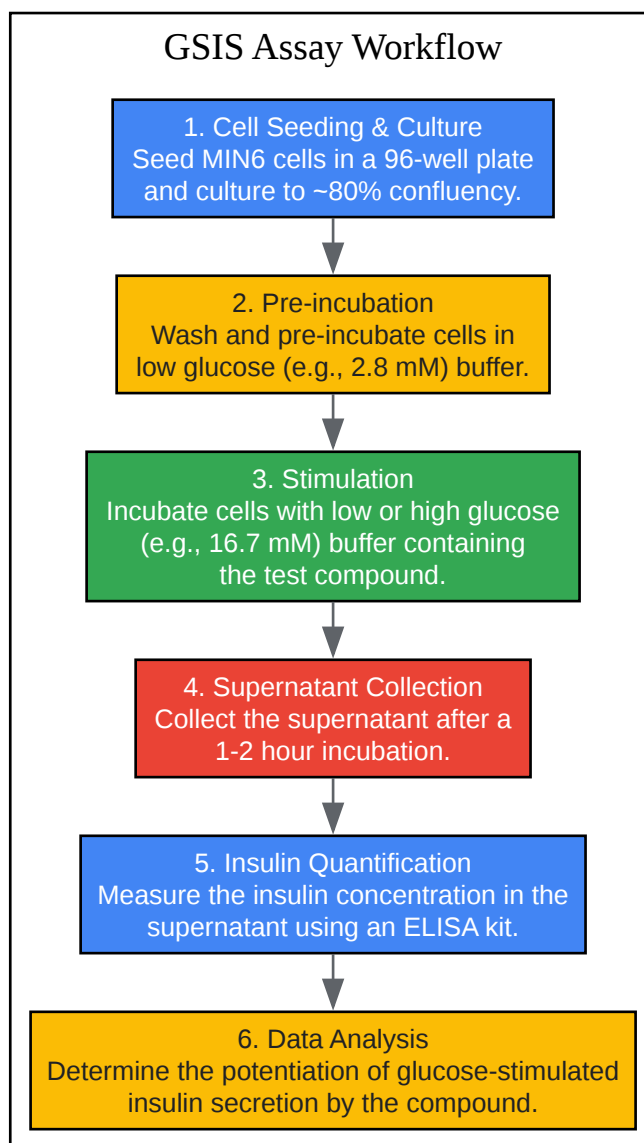
Note: EC50 values can vary between different studies and assay conditions.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4][17] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels has a dual effect: it directly enhances glucose-stimulated insulin secretion from pancreatic β -cells and stimulates the release of incretin hormones, such as GLP-1, from enteroendocrine L-cells in the gut.[3][5]



cAMP HTRF Assay Workflow



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